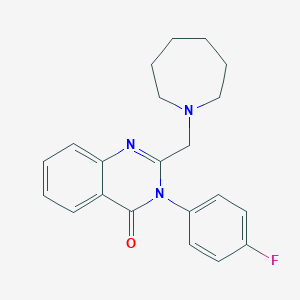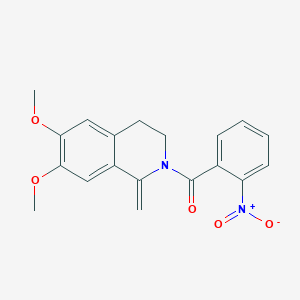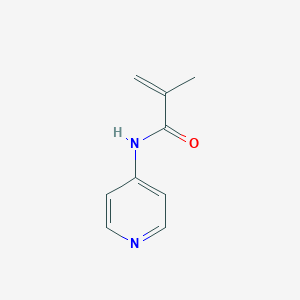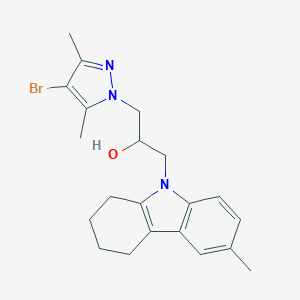
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone may exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. In addition, this compound has been reported to modulate the activity of neurotransmitters, which may have implications for its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, this compound has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit the interpretation of experimental results. In addition, the potential toxicity and side effects of this compound are not well characterized, which may pose risks to researchers.
Orientations Futures
There are several future directions for research on 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in cancer and neurological disorders. This may involve exploring its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in preclinical and clinical studies. Another direction is to investigate the potential use of this compound as a tool for studying biological processes, such as cancer cell proliferation and neurotransmitter signaling. This may involve developing new assays and experimental models to better understand the biochemical and physiological effects of this compound. Overall, the study of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has the potential to lead to the development of new therapeutic agents and advance our understanding of biological processes.
Méthodes De Synthèse
The synthesis of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone involves the reaction of 4-fluoroaniline with 2-(bromomethyl)azepane in the presence of a base, followed by cyclization with 2-aminobenzamide. The yield of this synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory and antiviral effects. Studies have also suggested that this compound may have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H22FN3O |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(azepan-1-ylmethyl)-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H22FN3O/c22-16-9-11-17(12-10-16)25-20(15-24-13-5-1-2-6-14-24)23-19-8-4-3-7-18(19)21(25)26/h3-4,7-12H,1-2,5-6,13-15H2 |
Clé InChI |
RYCFWRHDOYAKQC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
SMILES canonique |
C1CCCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)



![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)

![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)